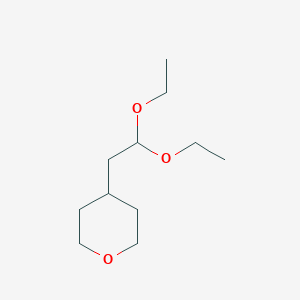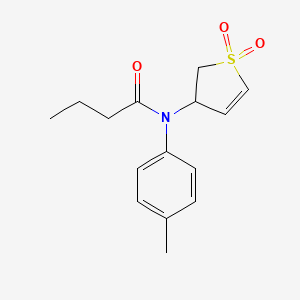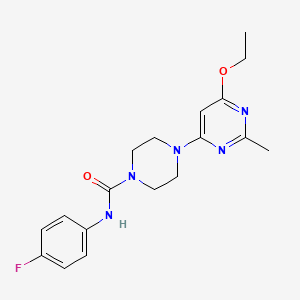
4-(2,2-Diethoxyethyl)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Diethoxyethyl)oxane is an organic compound with the molecular formula C11H22O3. It belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a diethoxyethyl group attached to the oxane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diethoxyethyl)oxane typically involves the reaction of oxane derivatives with diethoxyethyl reagents. One common method is the reaction of oxane with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions
4-(2,2-Diethoxyethyl)oxane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxane ring to other cyclic structures.
Substitution: The diethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the oxane ring.
科学研究应用
4-(2,2-Diethoxyethyl)oxane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2,2-Diethoxyethyl)oxane involves its interaction with various molecular targets. The diethoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The oxane ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
4-(2,2-Dimethoxyethyl)oxane: Similar in structure but with methoxy groups instead of ethoxy groups.
4-(2,2-Diethoxyethyl)tetrahydrofuran: Contains a tetrahydrofuran ring instead of an oxane ring.
4-(2,2-Diethoxyethyl)pyran: Features a pyran ring instead of an oxane ring.
Uniqueness
4-(2,2-Diethoxyethyl)oxane is unique due to its specific combination of an oxane ring and a diethoxyethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
属性
IUPAC Name |
4-(2,2-diethoxyethyl)oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-13-11(14-4-2)9-10-5-7-12-8-6-10/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKULPBJABUDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1CCOCC1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide](/img/structure/B2792138.png)
amine](/img/structure/B2792139.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2792140.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2792141.png)

![phenyl 4-[({[3-(trifluoromethyl)phenyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate](/img/structure/B2792144.png)
![[1-(Oxolan-2-yl)cyclopentyl]methanol](/img/structure/B2792145.png)

![(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2792149.png)



![4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid](/img/structure/B2792157.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2792159.png)
